molecular formula C17H19BrN2O B11652321 4-bromo-2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol

4-bromo-2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol

Cat. No.: B11652321
M. Wt: 347.2 g/mol
InChI Key: BVSCZWKUKSCRLK-UHFFFAOYSA-N
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Description

4-bromo-2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a bromine atom, a diethylamino group, and a phenyl group, which contribute to its distinct chemical behavior

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol typically involves the condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 4-(diethylamino)aniline. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization from a suitable solvent, such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as column chromatography, may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the substrate from binding. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-[(E)-{[4-(dimethylamino)phenyl]imino}methyl]phenol
  • 4-bromo-2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol
  • This compound

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H19BrN2O

Molecular Weight

347.2 g/mol

IUPAC Name

4-bromo-2-[[4-(diethylamino)phenyl]iminomethyl]phenol

InChI

InChI=1S/C17H19BrN2O/c1-3-20(4-2)16-8-6-15(7-9-16)19-12-13-11-14(18)5-10-17(13)21/h5-12,21H,3-4H2,1-2H3

InChI Key

BVSCZWKUKSCRLK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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